Bcr-abl-IN-8
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Overview
Description
BCR-ABL-IN-8 is a potent and selective inhibitor of the BCR-ABL fusion protein, which is a product of the Philadelphia chromosome translocation. This fusion protein is a constitutively active tyrosine kinase that plays a crucial role in the pathogenesis of chronic myeloid leukemia and some forms of acute lymphoblastic leukemia . This compound has been developed to target and inhibit the activity of this fusion protein, thereby providing a therapeutic option for patients with these types of leukemia.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BCR-ABL-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThese reactions often involve the use of reagents such as palladium catalysts, base, and solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-throughput screening and automated synthesis techniques. The reaction conditions are carefully controlled to ensure consistency and reproducibility in the final product .
Chemical Reactions Analysis
Types of Reactions
BCR-ABL-IN-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .
Scientific Research Applications
BCR-ABL-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of tyrosine kinase inhibitors.
Biology: Employed in cell-based assays to investigate the role of BCR-ABL in cell signaling and proliferation.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in treating chronic myeloid leukemia and acute lymphoblastic leukemia.
Industry: Applied in the development of new therapeutic agents targeting tyrosine kinases
Mechanism of Action
BCR-ABL-IN-8 exerts its effects by binding to the ATP-binding site of the BCR-ABL fusion protein, thereby inhibiting its tyrosine kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis in leukemia cells. The molecular targets and pathways involved include the RAS/RAF/MEK/ERK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway .
Comparison with Similar Compounds
Similar Compounds
Imatinib: The first tyrosine kinase inhibitor developed for BCR-ABL, known for its high specificity but limited by resistance mutations.
Dasatinib: A second-generation inhibitor with increased potency and broader target spectrum.
Nilotinib: Another second-generation inhibitor with improved binding affinity and efficacy against resistant mutations.
Bosutinib: A dual Src/Abl inhibitor with enhanced potency.
Ponatinib: A third-generation inhibitor designed to overcome resistance mutations, including the T315I mutation
Uniqueness of BCR-ABL-IN-8
This compound is unique in its high selectivity and potency against the BCR-ABL fusion protein. It has been designed to overcome resistance mutations that limit the efficacy of earlier inhibitors. Its unique binding mode and structural features contribute to its effectiveness in targeting the BCR-ABL fusion protein .
Properties
Molecular Formula |
C30H33N7O5 |
---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
2-(3-amino-4-methylanilino)-4-(methylamino)-N-[2-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C30H33N7O5/c1-16-7-9-19(13-22(16)31)35-30-33-15-21(27(32-3)37-30)29(39)36-23-14-20(10-8-17(23)2)34-28(38)18-11-24(40-4)26(42-6)25(12-18)41-5/h7-15H,31H2,1-6H3,(H,34,38)(H,36,39)(H2,32,33,35,37) |
InChI Key |
WIXKMJHLNQXNOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C)N |
Origin of Product |
United States |
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